2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
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Overview
Description
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol is a chemical compound that features a unique cyclobutyl ring substituted with two fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorocyclobutyl group imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: The difluorocyclobutyl group is introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxyl Group Addition: The hydroxyl group is introduced through a reduction reaction, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to form amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or amine derivatives are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The amino and hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
- 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
Uniqueness
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C8H15F2NO |
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Molecular Weight |
179.21 g/mol |
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H15F2NO/c1-7(11,5-12)2-6-3-8(9,10)4-6/h6,12H,2-5,11H2,1H3 |
InChI Key |
YJXJKCWDGPEFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC(C1)(F)F)(CO)N |
Origin of Product |
United States |
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